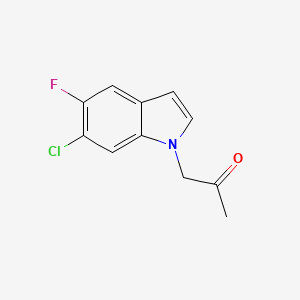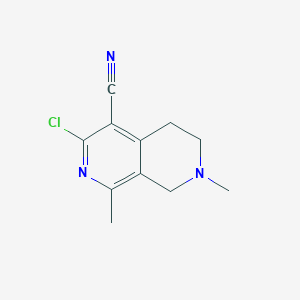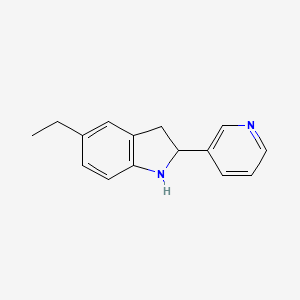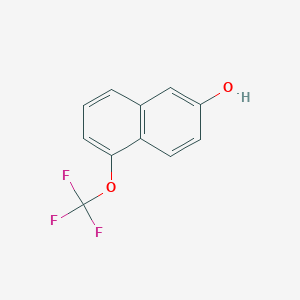
1-(Trifluoromethoxy)-6-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)-6-naphthol is a chemical compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a naphthol structure
Preparation Methods
The synthesis of 1-(Trifluoromethoxy)-6-naphthol typically involves the introduction of the trifluoromethoxy group into the naphthol structure. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethoxylating reagent is used. For instance, bis(trifluoromethyl)peroxide can be employed to introduce the trifluoromethoxy group under mild conditions . Industrial production methods often involve the use of specialized reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-(Trifluoromethoxy)-6-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the naphthol structure into corresponding hydroquinones.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
1-(Trifluoromethoxy)-6-naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)-6-naphthol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(Trifluoromethoxy)-6-naphthol can be compared with other fluorinated compounds, such as:
1-(Trifluoromethyl)-6-naphthol: Similar in structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
6-Fluoro-1-naphthol: Contains a single fluorine atom, resulting in different reactivity and applications.
1-(Trifluoromethoxy)-2-naphthol: Another isomer with the trifluoromethoxy group in a different position, affecting its chemical behavior and applications.
The unique properties of this compound, particularly its enhanced stability and lipophilicity, make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H7F3O2 |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
5-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6,15H |
InChI Key |
MAFNMFUERSLLNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)



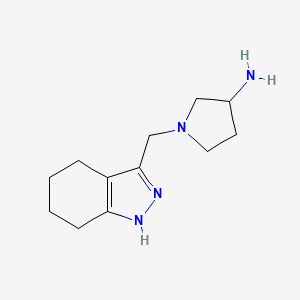

![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)
